GR 125743

描述

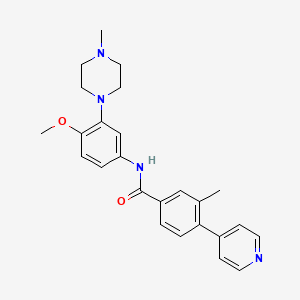

Structure

3D Structure

属性

IUPAC Name |

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-18-16-20(4-6-22(18)19-8-10-26-11-9-19)25(30)27-21-5-7-24(31-3)23(17-21)29-14-12-28(2)13-15-29/h4-11,16-17H,12-15H2,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOXPYACARZYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GR 125743

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 125743 is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1] This guide provides a comprehensive overview of its mechanism of action, detailing its binding characteristics, the signaling pathways it modulates, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting the serotonergic system.

Initial investigations into this compound may have been conducted within broader screenings that included a variety of receptor families. However, extensive pharmacological data has definitively established its primary and high-affinity interaction with the 5-HT1B/1D receptors, and not with other receptor types such as the kappa opioid receptor.

Core Mechanism of Action

As an antagonist, this compound binds to these receptors without initiating this signaling cascade. By occupying the binding site, it prevents serotonin from activating the receptor, thereby inhibiting the receptor's constitutive activity and blocking the effects of serotonin at these specific subtypes. This action can lead to an increase in the release of serotonin from presynaptic neurons by blocking the feedback inhibition mediated by presynaptic 5-HT1B/1D autoreceptors.[3]

Quantitative Data: Binding Affinity and Receptor Density

The affinity of this compound for human 5-HT1B and 5-HT1D receptors, as well as its binding in native tissues, has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for Human 5-HT1B and 5-HT1D Receptors

| Receptor Subtype | Parameter | Value | Reference |

| Wild-type h5-HT1B | pKi | 8.85 | [1] |

| Wild-type h5-HT1D | pKi | 8.31 | [1] |

| h5-HT1B | Kd (nM) | 0.61 | [1] |

| Guinea-pig Striatal Membranes | Kd (nM) | 0.29 | [2] |

Table 2: Receptor Density (Bmax) of [3H]this compound Binding in Guinea-Pig Brain Regions

| Brain Region | Bmax (fmol/mg protein) | Reference |

| Striatum | 199 | [2] |

| Frontal Cortex | 89 | [2] |

| Hippocampus | 79 | [2] |

| Cerebellum | 26 | [2] |

Experimental Protocols

The characterization of this compound has been largely dependent on radioligand binding assays and functional assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Ki or Kd) and density (Bmax) of a ligand for its receptor.[6]

Objective: To quantify the binding characteristics of this compound to 5-HT1B and 5-HT1D receptors.

Materials:

-

[3H]this compound (radioligand)

-

Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors, or homogenized brain tissue (e.g., guinea-pig striatum)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-labeled this compound or other competing ligands

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in fresh buffer to a known protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, [3H]this compound at a fixed concentration, and varying concentrations of unlabeled this compound (for competition assays) or buffer (for saturation assays).

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, plot the specific binding against the concentration of [3H]this compound to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Functional Assay: [35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, which can be measured with [35S]GTPγS. Antagonists will block the agonist-induced increase in [35S]GTPγS binding.

Objective: To determine the functional effect of this compound on 5-HT1B/1D receptor-mediated G-protein activation.

Materials:

-

Cell membranes expressing the receptor of interest

-

[35S]GTPγS

-

GDP

-

A 5-HT1B/1D receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT)

-

This compound

-

Assay buffer (containing MgCl2 and NaCl)

-

Scintillation counter

Methodology:

-

Assay Setup:

-

In a multi-well plate, combine the cell membranes, GDP, the 5-HT agonist, and varying concentrations of this compound.

-

Pre-incubate the mixture to allow the antagonist to bind to the receptors.

-

-

G-protein Activation:

-

Add [35S]GTPγS to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

-

Termination and Filtration:

-

Stop the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound [35S]GTPγS.

-

-

Quantification and Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

The antagonist activity of this compound is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

-

Signaling Pathways

As an antagonist, this compound blocks the canonical signaling pathways of the 5-HT1B and 5-HT1D receptors.

5-HT1B/1D Receptor Signaling

By blocking these receptors, this compound prevents these downstream signaling events from occurring in response to serotonin.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of 5-HT1B and 5-HT1D receptors in various physiological and pathological processes. Its high affinity and selectivity make it an ideal antagonist for in vitro and in vivo studies. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic agents targeting the serotonergic system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding profile of the novel 5-HT1B/1D receptor antagonist, [3H]GR 125,743, in guinea-pig brain: a comparison with [3H]5-carboxamidotryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

GR 125743: A Technical Guide to its Binding Affinity and Signaling at 5-HT1B and 5-HT1D Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of GR 125743 for the serotonin 5-HT1B and 5-HT1D receptors. It includes a comprehensive summary of quantitative binding data, detailed experimental methodologies for radioligand binding assays, and a visual representation of the associated signaling pathways.

Core Findings: Binding Affinity of this compound

This compound is a selective antagonist for the 5-HT1B and 5-HT1D receptors. The compound exhibits a notably high affinity for both receptor subtypes, with a discernible preference for the 5-HT1B receptor. This selectivity profile makes this compound, particularly in its radiolabeled form ([3H]this compound), an invaluable tool for the characterization of these receptors.

Quantitative Binding Data Summary

The binding affinity of this compound is typically expressed in terms of the inhibition constant (Ki) or the dissociation constant (Kd). The pKi value, which is the negative logarithm of the Ki, is also frequently used. The following table summarizes the reported binding affinities of this compound for human 5-HT1B and 5-HT1D receptors.

| Receptor Subtype | pKi | Ki (nM) | Kd (nM) | Reference |

| Human 5-HT1B | 8.85 | ~1.41 | 0.61 | [1] |

| Human 5-HT1D | 8.31 | ~4.89 | - | [1] |

Note: Ki values are approximated from pKi values. The Kd value for h5-HT1B is also provided from a separate determination.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for this compound is predominantly achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the target receptor. A common radioligand used for studying 5-HT1B/1D receptors is [3H]this compound itself, owing to its high affinity and antagonist properties.[2]

Principle of the Assay

A fixed concentration of a radiolabeled ligand (e.g., [3H]this compound) is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation. The ability of the unlabeled compound to inhibit the binding of the radioligand is measured. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Methodology

The following is a generalized, yet detailed, protocol for a competitive radioligand binding assay to determine the affinity of this compound for 5-HT1B and 5-HT1D receptors.

1. Membrane Preparation:

-

Cells stably expressing the human 5-HT1B or 5-HT1D receptor are cultured and harvested.

-

The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method, such as the Bradford assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

-

A range of concentrations of unlabeled this compound.

-

A fixed concentration of [3H]this compound (typically at or below its Kd value, e.g., 0.5 - 1.0 nM).

-

The prepared cell membranes (typically 10-20 µg of protein per well).

-

-

Total Binding: Wells containing assay buffer, [3H]this compound, and membranes, but no unlabeled competitor.

-

Non-specific Binding: Wells containing assay buffer, [3H]this compound, membranes, and a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

3. Incubation:

-

The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

4. Filtration:

-

The incubation is terminated by rapid filtration of the contents of each well through glass fiber filters (e.g., Whatman GF/B), which have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

5. Radioactivity Measurement:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

6. Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The specific binding data is then plotted against the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizing Methodologies and Pathways

To better illustrate the experimental workflow and the intricate signaling networks associated with the 5-HT1B and 5-HT1D receptors, the following diagrams have been generated using the DOT language.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of 5-HT1B and 5-HT1D Receptors

Both 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[3] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Furthermore, these receptors can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Studies have shown that both 5-HT1B and 5-HT1D receptors can utilize the Gαi2 subunit to a greater extent than Gαi1 or Gαi3.[4] The 5-HT1B receptor has also been shown to couple to the Go protein.[5]

Caption: Canonical signaling pathway for 5-HT1B/1D receptors.

Caption: Logical relationship of components in the binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding profile of the novel 5-HT1B/1D receptor antagonist, [3H]GR 125,743, in guinea-pig brain: a comparison with [3H]5-carboxamidotryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structure of the serotonin 5-HT1B receptor coupled to heterotrimeric Go - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selectivity Profile of GR 125743 Against Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 125743 is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. This technical guide provides a comprehensive overview of its binding affinity and functional activity profile against a range of serotonin receptor subtypes. The data herein is compiled from various in vitro studies to offer a detailed resource for researchers utilizing this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacological characteristics.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and neuropsychological processes.[1] The 5-HT1 subfamily, which includes the 5-HT1B and 5-HT1D receptors, is primarily coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] These receptors are implicated in the pathophysiology of various disorders, including migraine and depression.[2]

This compound has emerged as a valuable pharmacological tool for investigating the roles of 5-HT1B and 5-HT1D receptors due to its high affinity and selectivity for these subtypes.[3][4] This guide aims to consolidate the available data on the selectivity profile of this compound, providing a critical resource for its application in research and drug development.

Binding Affinity Profile

The selectivity of this compound is primarily defined by its binding affinity (Ki or pKi) for various receptor subtypes. Radioligand binding assays are the standard method for determining these values.[5]

Data Summary: Binding Affinity of this compound at Human Serotonin Receptors

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) |

| 5-HT1B | 8.85 [4] | 1.41 |

| 5-HT1D | 8.31 [4] | 4.89 |

Note: Ki values were calculated from the provided pKi values.

Data Summary: Binding Affinity of this compound at Other Species' Serotonin Receptors

| Receptor Subtype & Species | Dissociation Constant (Kd, nM) |

| 5-HT1B (Rat) | 0.6[6] |

| 5-HT1B/1D (Guinea Pig) | 0.29[3] |

Key Observations:

-

This compound demonstrates high affinity for both human 5-HT1B and 5-HT1D receptors, with a slight preference for the 5-HT1B subtype.[4]

-

Studies using [3H]this compound in guinea pig striatal membranes, which predominantly express 5-HT1B receptors, show very high affinity (Kd = 0.29 nM).[3]

-

The compound exhibits low affinity for other serotonin receptor subtypes, as evidenced by the high Ki values for ritanserin (a 5-HT2 antagonist) and ketanserin (a 5-HT2A antagonist) in competition binding assays using [3H]this compound.[3]

Functional Activity Profile

The functional activity of this compound is characterized by its ability to act as an antagonist at 5-HT1B and 5-HT1D receptors, inhibiting the downstream signaling cascades initiated by agonist binding. The primary mechanism of action for these receptors is the inhibition of adenylyl cyclase.

Data Summary: Functional Antagonist and Partial Agonist Activity of this compound

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity of a ligand for a receptor.

Objective: To determine the Ki or Kd of this compound for various serotonin receptor subtypes.

General Methodology (Competition Binding Assay):

-

Membrane Preparation:

-

Cells stably expressing the human serotonin receptor subtype of interest are harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-5-CT for 5-HT1B/1D receptors) and varying concentrations of unlabeled this compound.

-

Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Saturation Binding Assay ([3H]this compound):

-

To determine the Kd of [3H]this compound, incubate cell membranes with increasing concentrations of [3H]this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., unlabeled this compound or 5-HT).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Kd and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the saturation curve.

Functional Assays

4.2.1. cAMP Inhibition Assay

Objective: To determine the functional antagonist activity of this compound at Gi/o-coupled serotonin receptors.

Methodology:

-

Cell Culture: Use cells stably expressing the serotonin receptor of interest (e.g., CHO or HEK293 cells).

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a known agonist (e.g., 5-HT) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Generate concentration-response curves for the agonist in the presence and absence of the antagonist.

-

For a competitive antagonist, a parallel rightward shift in the agonist concentration-response curve will be observed.

-

The antagonist potency can be quantified using the Schild equation to determine the pA2 value.

-

4.2.2. [35S]GTPγS Binding Assay

Objective: To measure the G-protein activation upon receptor stimulation and the antagonistic effect of this compound.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Procedure:

-

Incubate the cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of an agonist and [35S]GTPγS (a non-hydrolyzable GTP analog).

-

Incubate at 30°C for 60 minutes.

-

Separate bound from free [35S]GTPγS by filtration.

-

-

Data Analysis:

-

Quantify the amount of bound [35S]GTPγS.

-

Determine the ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding to determine its antagonist potency (IC50).

-

Signaling Pathways and Experimental Workflows

5-HT1B/1D Receptor Signaling Pathway

Caption: 5-HT1B/1D receptor signaling cascade.

Radioligand Competition Binding Assay Workflow

Caption: Workflow for a radioligand competition binding assay.

cAMP Functional Antagonism Assay Workflow

Caption: Workflow for a cAMP functional antagonism assay.

Conclusion

This compound is a highly potent and selective antagonist for the 5-HT1B and 5-HT1D receptors, making it an indispensable tool for elucidating the physiological and pathological roles of these receptor subtypes. Its high affinity for these receptors, coupled with its low affinity for other serotonin receptor subtypes, underscores its utility in targeted pharmacological studies. This guide provides a centralized resource of its binding and functional characteristics, along with detailed experimental protocols and visual aids to support its effective use in a research setting. Further studies are warranted to provide a more complete quantitative profile of its functional antagonist and potential partial agonist activities across a broader range of serotonin receptors.

References

- 1. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding profile of the novel 5-HT1B/1D receptor antagonist, [3H]GR 125,743, in guinea-pig brain: a comparison with [3H]5-carboxamidotryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential for imaging the high-affinity state of the 5-HT1B receptor: a comparison of three PET radioligands with differing intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 7. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GR 125743: A Selective 5-HT1B/1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of GR 125743, a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-[4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide, is a benzamide derivative. Its chemical structure is depicted below.

Image Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | N-[4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide |

| CAS Number | 148547-33-5 |

| Molecular Formula | C25H28N4O2 |

| Molecular Weight | 416.52 g/mol |

| SMILES | Cc1cc(c(C(=O)Nc2ccc(OC)c(c2)N2CCN(C)CC2)cc1)c1ccncc1 |

| Appearance | White to off-white solid |

| Solubility | DMSO: ≥ 100 mg/mL (≥ 240.08 mM) |

Pharmacological Properties

This compound is a high-affinity antagonist for the human 5-HT1B and 5-HT1D receptors. Its antagonist properties have been demonstrated by the lack of effect of guanylylimidodiphosphate (GppNHp) on its binding, in contrast to the G-protein dependent binding of agonists.[1] The pharmacological profile of this compound is detailed in the following table.

| Parameter | Receptor | Species | Value | Reference |

| pKi | 5-HT1B | Human (wild-type) | 8.85 | [2] |

| pKi | 5-HT1D | Human (wild-type) | 8.31 | [2] |

| Kd | 5-HT1B | Human | 0.61 nM | [2] |

| Kd | 5-HT1B/1D | Guinea-pig (striatum) | 0.29 nM | [3] |

| Ki | 5-HT1B | Rat (frontal cortex) | - | [4] |

| Bmax | 5-HT1B/1D | Guinea-pig (striatum) | 199 fmol/mg protein | [3] |

| Bmax | 5-HT1B/1D | Guinea-pig (frontal cortex) | 89 fmol/mg protein | [3] |

| Bmax | 5-HT1B/1D | Guinea-pig (hippocampus) | 79 fmol/mg protein | [3] |

| Bmax | 5-HT1B/1D | Guinea-pig (cerebellum) | 26 fmol/mg protein | [3] |

| Selectivity | 5-HT1B vs 5-HT2A (Ketanserin binding) | Guinea-pig (striatal sites) | Low affinity for 5-HT2A (Ki = 12600 nM) | [3] |

| Selectivity | 5-HT1B vs 5-HT2C (Ritanserin binding) | Guinea-pig (striatal sites) | Low affinity for 5-HT2C (Ki = 369 nM) | [3] |

Signaling Pathways

Diagram Caption: Signaling pathway of the 5-HT1B/1D receptor and the antagonistic action of this compound.

Experimental Protocols

Radioligand Binding Assay for 5-HT1B/1D Receptors using [3H]this compound

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1B/1D receptors using [3H]this compound.

Diagram Caption: Workflow for a competitive radioligand binding assay using [3H]this compound.

Materials:

-

Cell membranes expressing human 5-HT1B or 5-HT1D receptors

-

[3H]this compound (specific activity ~80 Ci/mmol)

-

Unlabeled this compound (for non-specific binding determination)

-

Test compounds

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 50 µL of [3H]this compound (final concentration ~0.3 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [3H]this compound, 50 µL of unlabeled this compound (final concentration ~10 µM), and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of [3H]this compound, 50 µL of test compound at various concentrations, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Radioactivity Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measuring Extracellular Serotonin Levels

This protocol outlines the use of in vivo microdialysis to assess the effect of this compound on extracellular serotonin (5-HT) levels in a specific brain region of a freely moving animal.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound

-

Vehicle (e.g., saline with 5% DMSO)

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Guide cannulae

-

Stereotaxic apparatus

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4

-

HPLC system with electrochemical detection for 5-HT analysis

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or dorsal raphe nucleus). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). After a 60-90 minute equilibration period, collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of extracellular 5-HT.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle.

-

Post-injection Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 120 minutes post-injection.

-

Sample Analysis: Analyze the 5-HT concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the 5-HT concentrations as a percentage of the mean baseline values. Compare the effects of this compound with the vehicle control using appropriate statistical analysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of 5-HT1B and 5-HT1D receptors in the central nervous system and periphery. Its high affinity and selectivity make it an ideal antagonist for in vitro and in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the physiological and pathophysiological functions of these important serotonin receptor subtypes.

References

- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding profile of the novel 5-HT1B/1D receptor antagonist, [3H]GR 125,743, in guinea-pig brain: a comparison with [3H]5-carboxamidotryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific labelling of serotonin 5-HT(1B) receptors in rat frontal cortex with the novel, phenylpiperazine derivative, [3H]GR125,743. A pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Serotonin type-1D receptor stimulation of A-type K(+) channel decreases membrane excitability through the protein kinase A- and B-Raf-dependent p38 MAPK pathways in mouse trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effect of Serotonin Receptor 5-HT1B on Lateral Inhibition between Spiny Projection Neurons in the Mouse Striatum | Journal of Neuroscience [jneurosci.org]

- 11. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Derivatization of GR 125743: A Potent 5-HT1B/1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatization, and pharmacological evaluation of GR 125743, a selective antagonist of the 5-HT1B and 5-HT1D serotonin receptors. This document includes detailed experimental protocols, quantitative data for structure-activity relationship (SAR) studies, and a visualization of the associated signaling pathway.

Core Compound: this compound

This compound, with the chemical name N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4'-(pyridin-4-yl)biphenyl-4-carboxamide, is a potent and selective antagonist for the human 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Due to their role in neurotransmission, 5-HT1B/1D receptors are targets for a variety of therapeutic areas, including migraine and depression.

Quantitative Data: Binding Affinities and Functional Activity

The following tables summarize the binding affinities of this compound and related derivatives for the 5-HT1B and 5-HT1D receptors, as well as their functional antagonist activity.

Table 1: Binding Affinity of this compound

| Compound | Receptor | pKi | Kd (nM) | Bmax (fmol/mg protein) |

| This compound | h5-HT1B | 8.85[1] | 0.61[1] | - |

| This compound | h5-HT1D | 8.31[1] | - | - |

| [3H]this compound | Guinea-pig Striatum (5-HT1B) | - | 0.29 | 199[2] |

| [3H]this compound | Guinea-pig Frontal Cortex | - | - | 89[2] |

| [3H]this compound | Guinea-pig Hippocampus | - | - | 79[2] |

| [3H]this compound | Guinea-pig Cerebellum | - | - | 26[2] |

Table 2: Structure-Activity Relationship of Biphenylcarboxamide Analogs

| Compound | R | 5-HT1B (rat) IC50 (nM) | 5-HT1D (calf) IC50 (nM) | Functional Antagonism (pA2) |

| 1 (GR 127935) | 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl) | 1.6 | 52 | >9 |

| 2 | 2'-methyl-4'-(3-methyl-1,2,4-oxadiazol-5-yl) | 0.93 | 37 | >9 |

| 9 | 4'-aminocarbonyl | 1.3 | 10 | >9 |

| 10 | 4'-amidinyl | 0.5 | 3 | >9 |

Experimental Protocols

The synthesis of this compound and its analogs can be achieved through a convergent synthesis strategy, culminating in an amide bond formation. The following protocols are based on established methods for the synthesis of N-piperazinylphenyl biphenylcarboxamides[3].

Synthesis of the Biphenyl Carboxylic Acid Moiety

A key intermediate is the substituted biphenyl-4-carboxylic acid. This can be prepared via a Suzuki coupling reaction between a suitable boronic acid and a halobenzoic acid derivative.

Protocol 1: Suzuki Coupling for Biphenyl Carboxylic Acid Intermediate

-

To a degassed solution of 4-bromobenzoic acid (1.0 eq) and 3-methyl-4-(pyridin-4-yl)phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add 2M aqueous sodium carbonate solution (3.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 12 hours.

-

After cooling to room temperature, acidify the mixture with 2N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biphenyl carboxylic acid.

Synthesis of the Aniline Moiety

The aniline portion, 4-methoxy-3-(4-methylpiperazin-1-yl)aniline, can be synthesized starting from 2-fluoro-5-nitroanisole.

Protocol 2: Synthesis of 4-methoxy-3-(4-methylpiperazin-1-yl)aniline

-

To a solution of 2-fluoro-5-nitroanisole (1.0 eq) in dimethyl sulfoxide, add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the mixture at 120°C for 4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield 1-(2-methoxy-5-nitrophenyl)-4-methylpiperazine.

-

Dissolve the nitro compound in ethanol and add palladium on charcoal (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 4 hours.

-

Filter the reaction mixture through celite and concentrate the filtrate to obtain the desired aniline.

Final Amide Coupling

The final step involves the coupling of the biphenyl carboxylic acid and the aniline derivative.

Protocol 3: Amide Bond Formation to Yield this compound

-

To a solution of the biphenyl carboxylic acid from Protocol 1 (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acid chloride.

-

Dissolve the acid chloride in anhydrous dichloromethane and add a solution of the aniline from Protocol 2 (1.0 eq) and triethylamine (2.0 eq) in dichloromethane dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the 5-HT1B/1D receptors and a general workflow for the synthesis and evaluation of this compound and its derivatives.

Caption: 5-HT1B/1D Receptor Signaling Pathway

Caption: Synthesis and Evaluation Workflow

References

An In-depth Technical Guide to the Downstream Signaling Pathways Modulated by GR 125743

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the molecular mechanisms and signaling cascades affected by GR 125743, a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) 1B and 1D receptors. By blocking these receptors, this compound serves as a critical tool for investigating the physiological roles of 5-HT1B/1D receptor signaling and as a scaffold for the development of novel therapeutics.

Introduction to this compound and its Molecular Targets

This compound is a research chemical that acts as a competitive antagonist at 5-HT1B and 5-HT1D receptors.[1] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the inhibitory Gαi/o protein subunit. Activation of these receptors by the endogenous ligand serotonin (5-HT) initiates a cascade of intracellular events that ultimately modulate neurotransmitter release and neuronal excitability. This compound, by binding to these receptors without activating them, prevents 5-HT from exerting its effects, thereby inhibiting these downstream signaling pathways.

The 5-HT1B and 5-HT1D receptors are highly expressed in the central nervous system, particularly in the basal ganglia, frontal cortex, and hippocampus.[2] They function as both autoreceptors on serotonergic neurons, regulating the synthesis and release of 5-HT, and as heteroreceptors on other neuronal types, modulating the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.

Quantitative Data Presentation: Binding and Functional Affinity

The affinity of this compound and the related antagonist GR 127935 for the 5-HT1B and 5-HT1D receptors has been characterized through various binding and functional assays. The following tables summarize key quantitative data.

| Table 1: Binding Affinity of this compound | |||

| Compound | Receptor Subtype | Parameter | Value |

| This compound | Human 5-HT1B | pKi | 8.85[1] |

| This compound | Human 5-HT1D | pKi | 8.31[1] |

| [3H]this compound | Human 5-HT1B | Kd | 10.5 nM |

| [3H]this compound | Guinea Pig Brain | Kd | 0.29 nM[2] |

| [3H]this compound | Rat Frontal Cortex | Kd | 0.6 nM |

| Table 2: Binding and Functional Affinity of GR 127935 (A closely related 5-HT1B/1D antagonist) | |||

| Compound | Receptor Subtype | Parameter | Value |

| GR 127935 | Guinea Pig 5-HT1D | pKi | 8.5 |

| GR 127935 | Rat 5-HT1B | pKi | 8.5 |

| GR 127935 | Human 5-HT1Dβ | KB | 1.3 nM |

Core Downstream Signaling Pathways Inhibited by this compound

As this compound is an antagonist, its "downstream signaling" is effectively the inhibition of the pathways normally activated by agonists like serotonin. The primary pathways are detailed below.

Inhibition of Adenylyl Cyclase / cAMP Pathway

The canonical signaling pathway for Gαi/o-coupled receptors is the inhibition of adenylyl cyclase.

-

Mechanism: Upon agonist binding to the 5-HT1B/1D receptor, the Gαi subunit is released and directly inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cyclic AMP (cAMP).

-

Effect: The intracellular concentration of the second messenger cAMP decreases. This leads to reduced activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

-

Consequence of Antagonism: this compound blocks this agonist-induced decrease in cAMP, thereby maintaining basal levels of PKA activity and downstream phosphorylation events.

Diagram 1: Inhibition of the Adenylyl Cyclase/cAMP pathway by 5-HT1B/1D receptor activation.

Modulation of Ion Channels

The Gβγ subunits released upon G-protein activation also play a direct role in modulating ion channel activity, a process that is inhibited by this compound.

-

Mechanism 1 (Potassium Channels): The dissociated Gβγ dimer can directly bind to and activate G-protein-gated inwardly-rectifying potassium (GIRK) channels.

-

Effect 1: Activation of GIRK channels leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane and reducing neuronal excitability.

-

Mechanism 2 (Calcium Channels): The Gβγ dimer can inhibit the opening of voltage-gated N-type and P/Q-type calcium (Ca2+) channels.

-

Effect 2: Inhibition of these channels reduces Ca2+ influx into the presynaptic terminal, which is a critical trigger for the release of neurotransmitters. This is a primary mechanism by which 5-HT1B/1D receptors act as presynaptic autoreceptors.

-

Consequence of Antagonism: this compound prevents both the opening of GIRK channels and the inhibition of Ca2+ channels by 5-HT, thus restoring normal neuronal excitability and neurotransmitter release.

Diagram 2: Modulation of ion channels by 5-HT1B/1D receptor activation.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of 5-HT1B/1D receptors can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.

-

Mechanism: This process is often mediated by the Gβγ subunit and can involve a complex cascade through other signaling intermediates like Src, Ras, Raf, and MEK. Some studies suggest that β-arrestin may also play a role in this pathway.

-

Effect: Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate transcription factors, thereby influencing gene expression related to cell growth, differentiation, and survival.

-

Consequence of Antagonism: this compound blocks the agonist-induced phosphorylation of ERK, thus inhibiting the downstream consequences of MAPK pathway activation.

Diagram 3: Activation of the MAPK/ERK signaling pathway by 5-HT1B/1D receptors.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with 5-HT1B/1D receptors and their downstream signaling pathways.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing 5-HT1B or 5-HT1D receptors.

-

Radioligand (e.g., [3H]this compound or [3H]5-CT).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in assay buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL of various concentrations of unlabeled this compound (test compound).

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd value).

-

150 µL of the membrane preparation (e.g., 10-20 µg protein/well).

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT) instead of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

The Impact of GR 125743 on cAMP Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 125743 is a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptors 1B and 1D (5-HT1B/1D). These receptors are established members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the inhibitory G-protein, Gi/o. Activation of 5-HT1B/1D receptors initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a subsequent decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth analysis of the mechanism of action of this compound on cAMP formation, including its partial agonist activity at the 5-HT1D receptor. Detailed experimental protocols for assessing these effects are also provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Molecular Targets

This compound is a well-characterized pharmacological tool used in the study of the serotonergic system. It exhibits high affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes. These receptors are implicated in a variety of physiological processes, including neurotransmission, vasoconstriction, and the pathophysiology of migraine and depression.

The 5-HT1B and 5-HT1D receptors are negatively coupled to adenylyl cyclase.[1] This means that when an agonist binds to these receptors, the associated Gi/o protein is activated, which in turn inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a reduction in the rate of conversion of adenosine triphosphate (ATP) to cAMP, a ubiquitous second messenger involved in numerous cellular signaling pathways.

Mechanism of Action of this compound on cAMP Formation

The effect of this compound on cAMP formation is multifaceted and is primarily dictated by its interaction with the 5-HT1B/1D receptors. Its mechanism can be understood through its dual pharmacological properties: competitive antagonism and partial agonism.

Competitive Antagonism

As a competitive antagonist, this compound binds to the 5-HT1B/1D receptors at the same site as the endogenous agonist, serotonin (5-HT), and other synthetic agonists. By occupying the receptor's binding site, this compound prevents the binding of agonists and thereby blocks their inhibitory effect on adenylyl cyclase. In the presence of an agonist, increasing concentrations of this compound will cause a parallel rightward shift in the agonist's dose-response curve for the inhibition of cAMP formation.

Partial Agonism at the 5-HT1D Receptor

Evidence suggests that this compound exhibits partial agonist activity at the human 5-HT1D receptor. A partial agonist is a ligand that binds to and activates a receptor, but with lower efficacy than a full agonist. Therefore, when this compound binds to the 5-HT1D receptor, it can induce a submaximal level of receptor activation, leading to a slight inhibition of adenylyl cyclase and a modest decrease in cAMP levels.

This partial agonism has two key consequences:

-

Intrinsic Activity: In the absence of a full agonist, this compound can act as a weak inhibitor of cAMP formation.

-

Antagonism of Full Agonists: In the presence of a full agonist like 5-HT, this compound will compete for receptor binding and, due to its lower efficacy, will reduce the maximal inhibitory effect of the full agonist on cAMP production.

Quantitative Data on the Effect of this compound on cAMP Formation

Table 1: Illustrative Antagonist Potency of this compound in a cAMP Functional Assay

| Parameter | Receptor Subtype | Illustrative Value | Description |

| pA2 | 5-HT1D | ~8.5 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency. |

Note: The pA2 value is a measure of the antagonist's affinity derived from a functional assay, such as the inhibition of agonist-induced reduction in cAMP.

Table 2: Illustrative Partial Agonist Properties of this compound at the 5-HT1D Receptor in a cAMP Functional Assay

| Parameter | Illustrative Value | Description |

| EC50 | ~100 nM | The concentration of the partial agonist that produces 50% of its maximal effect (in this case, inhibition of cAMP formation). |

| Intrinsic Activity (α) | ~0.3 | The maximal effect of the partial agonist as a fraction of the maximal effect of a full agonist (e.g., 5-HT). An intrinsic activity of 1 represents a full agonist, while 0 represents a neutral antagonist. |

Signaling Pathways and Experimental Workflows

Visualizing the 5-HT1D Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT1D receptor and the points of intervention for a full agonist, a partial agonist, and an antagonist like this compound.

Caption: 5-HT1D Receptor Signaling Pathway.

Experimental Workflow for a cAMP Assay

The following diagram outlines a typical workflow for a competitive immunoassay to measure changes in intracellular cAMP levels in response to this compound.

Caption: Workflow for a cAMP Functional Assay.

Detailed Experimental Protocol: cAMP Inhibition Assay

This protocol describes a representative method for determining the antagonist and partial agonist activity of this compound at the 5-HT1D receptor by measuring the inhibition of forskolin-stimulated cAMP production in a cell-based assay. Forskolin is a direct activator of adenylyl cyclase and is used to elevate basal cAMP levels, creating a window to measure inhibition.

Materials

-

Cell Line: A stable cell line expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.

-

Stimulation Buffer: Assay Buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

-

This compound: Stock solution in DMSO.

-

5-HT (Serotonin): Stock solution in water or a suitable buffer.

-

Forskolin: Stock solution in DMSO.

-

cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or luminescence-based).

-

Microplates: 96- or 384-well white, opaque tissue culture-treated plates.

-

Plate Reader: A microplate reader compatible with the chosen cAMP assay technology.

Procedure

5.2.1. Cell Preparation

-

Culture the 5-HT1D receptor-expressing cells to 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Centrifuge the cell suspension and resuspend the pellet in Assay Buffer.

-

Perform a cell count and adjust the cell density to the optimized concentration for the assay (typically 2,000-10,000 cells per well).

5.2.2. Antagonist Mode Assay (Schild Analysis)

-

Prepare serial dilutions of this compound in Stimulation Buffer at various fixed concentrations.

-

Prepare serial dilutions of the agonist (5-HT) in Stimulation Buffer.

-

Add the fixed concentrations of this compound to the appropriate wells of the microplate.

-

Add the serial dilutions of 5-HT to the wells.

-

Prepare a stock solution of forskolin in Stimulation Buffer at a concentration that elicits approximately 80% of its maximal response (EC80).

-

Add the forskolin solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Measure the signal on a compatible plate reader.

5.2.3. Partial Agonist Mode Assay

-

Prepare serial dilutions of this compound in Stimulation Buffer.

-

Add the serial dilutions of this compound to the wells.

-

Prepare and add the EC80 concentration of forskolin to all wells.

-

Incubate the plate at 37°C for the predetermined time.

-

Lyse the cells and detect cAMP levels as described above.

-

Measure the signal on the plate reader.

Data Analysis

-

Antagonist Potency (pA2):

-

For each fixed concentration of this compound, determine the EC50 value of the 5-HT dose-response curve for the inhibition of forskolin-stimulated cAMP.

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

-

Partial Agonist Potency (EC50) and Efficacy (Intrinsic Activity):

-

Plot the percentage inhibition of forskolin-stimulated cAMP against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Calculate the intrinsic activity (α) by expressing the maximal inhibition produced by this compound as a fraction of the maximal inhibition produced by a full agonist (e.g., 5-HT).

-

Conclusion

This compound modulates cAMP formation primarily through its antagonist activity at 5-HT1B/1D receptors, thereby blocking the inhibitory effect of agonists on adenylyl cyclase. Furthermore, its partial agonist activity at the 5-HT1D receptor allows it to exert a weak inhibitory effect on cAMP production in its own right. The experimental protocols and data analysis methods described in this guide provide a robust framework for the in-depth characterization of the functional effects of this compound and similar compounds on the cAMP signaling pathway. This understanding is crucial for researchers in the fields of pharmacology and drug development investigating the therapeutic potential of modulating the serotonergic system.

References

The Pharmacological Profile of GR 125743: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

GR 125743 is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. This technical guide provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic properties of this compound, with a focus on its receptor binding affinity, mechanism of action, and anticipated metabolic profile based on related compounds. Due to a lack of publicly available data on the pharmacokinetics of this compound, this document leverages information on other 5-HT1B/1D receptor antagonists to provide a general perspective on the expected absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of compounds. Detailed experimental methodologies for key assays are also presented, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological functions through its interaction with a diverse family of receptors. Among these, the 5-HT1B and 5-HT1D receptors have emerged as significant therapeutic targets for a variety of neurological and psychiatric disorders.[1][2] this compound has been identified as a selective antagonist for these receptor subtypes, making it a valuable tool for research and a potential lead compound for drug development.[3] This document aims to consolidate the current understanding of this compound's pharmacological profile.

Pharmacodynamics

The pharmacodynamics of a drug describe its interaction with the body to produce a therapeutic effect.[4] For this compound, this primarily involves its binding to and blockade of 5-HT1B and 5-HT1D receptors.

Receptor Binding Affinity

This compound exhibits high affinity for both human 5-HT1B and 5-HT1D receptors. The binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding affinity.

| Receptor Subtype | Species | Ligand | Kd (nM) | pKi | Reference |

| 5-HT1B | Human | [3H]this compound | 10.5 | 8.85 | [5] |

| 5-HT1D | Human | [3H]this compound | - | 8.31 | [6] |

Table 1: Receptor Binding Affinity of this compound. This table summarizes the reported binding affinities of this compound for human 5-HT1B and 5-HT1D receptors.

Mechanism of Action

This compound functions as a competitive antagonist at 5-HT1B and 5-HT1D receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] By blocking the binding of serotonin, this compound prevents this downstream signaling cascade.

Presynaptically, 5-HT1B and 5-HT1D receptors act as autoreceptors, inhibiting the release of serotonin and other neurotransmitters.[3][7] Antagonism of these autoreceptors by this compound is expected to increase the synaptic concentration of serotonin. This mechanism has been proposed as a potential therapeutic strategy for depression.[1][2]

Pharmacokinetics

There is a notable absence of publicly available data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, by examining the pharmacokinetic profiles of other 5-HT1B/1D receptor modulators, we can infer a likely profile for this compound.

General Pharmacokinetic Profile of 5-HT1B/1D Antagonists

The pharmacokinetic properties of 5-HT1B/1D receptor antagonists can vary significantly based on their chemical structure. For compounds intended for central nervous system (CNS) applications, brain penetration is a critical factor.[8][9]

| Parameter | Almotriptan (Agonist) | General Characteristics of Brain-Penetrant Antagonists |

| Absorption | Well absorbed orally, bioavailability ~70%[10] | Variable oral bioavailability, may be subject to first-pass metabolism. |

| Distribution | Not highly protein bound, extensively distributed[10] | Moderate to high protein binding, distribution into the CNS is desirable. |

| Metabolism | Primarily via MAO-A, minor CYP3A4/2D6 involvement[10] | Often metabolized by cytochrome P450 enzymes in the liver. |

| Excretion | ~50% excreted unchanged in urine[10] | Primarily renal and/or fecal excretion of metabolites. |

Table 2: General Pharmacokinetic Parameters of a 5-HT1B/1D Agonist and Expected Characteristics for Brain-Penetrant Antagonists. This table provides a comparative overview to anticipate the likely pharmacokinetic profile of this compound.

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor.[5][11]

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled ligand (e.g., [3H]this compound) and a range of concentrations of the unlabeled test compound.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled ligand concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation. For saturation binding, plot specific binding against the concentration of radioligand to determine Kd and Bmax.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as serotonin, in the extracellular fluid of specific brain regions in freely moving animals.[14][15]

-

Probe Implantation: Surgically implant a microdialysis guide cannula into the desired brain region of an anesthetized animal using stereotaxic coordinates.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals to establish a baseline level of the neurotransmitter of interest.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection.

Conclusion

This compound is a well-characterized, high-affinity antagonist of 5-HT1B and 5-HT1D receptors. Its selectivity makes it an invaluable research tool for elucidating the physiological roles of these receptors. While direct pharmacokinetic data for this compound is currently unavailable, the general properties of other compounds in its class suggest that it is likely to be orally bioavailable and undergo hepatic metabolism. Further studies are warranted to fully characterize the ADME profile of this compound, which would be essential for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT 1B/D receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical characterization of the absorption and disposition of the brain penetrant PI3K/mTOR inhibitor paxalisib and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain pharmacokinetics of two BBB penetrating bispecific antibodies of different size - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In-vivo microdialysis measurement of 5-hydroxytryptamine and its metabolites, 5-hydroxyindoleacetic acid and N-acetyl 5-hydroxytryptamine, in rat blood: effects of histamine-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

GR 125743: A Technical Guide for Neuroscience Research

An In-depth Examination of a Selective 5-HT1B/1D Receptor Antagonist

Introduction

GR 125743 is a potent and selective antagonist for the serotonin 5-HT1B and 5-HT1D receptors.[1] Its high affinity and specificity have established it as an invaluable research tool in the field of neuroscience for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental applications, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Pharmacological Profile

This compound exhibits high affinity for both human 5-HT1B and 5-HT1D receptors, acting as a competitive antagonist. Its antagonist properties are evidenced by its ability to inhibit the binding of agonists without affecting basal receptor activity.[2] The radiolabeled form, [3H]this compound, is a widely used tool for studying the distribution and characteristics of 5-HT1B/1D receptors in various brain regions.[2][3]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding characteristics across different receptor subtypes and species.

| Receptor Subtype | Ligand | Preparation | Ki (nM) | pKi | Bmax (fmol/mg protein) | Species | Reference |

| 5-HT1B | [3H]this compound | Guinea-pig striatum | - | - | 199 | Guinea-pig | [2] |

| 5-HT1B | [3H]this compound | Guinea-pig frontal cortex | - | - | 89 | Guinea-pig | [2] |

| 5-HT1B | [3H]this compound | Guinea-pig hippocampus | - | - | 79 | Guinea-pig | [2] |

| 5-HT1B | [3H]this compound | Guinea-pig cerebellum | - | - | 26 | Guinea-pig | [2] |

| h5-HT1B | This compound | Cloned human receptors | - | 8.85 | - | Human | [1] |

| h5-HT1D | This compound | Cloned human receptors | - | 8.31 | - | Human | [1] |

| 5-HT1B | [3H]this compound | Guinea-pig striatum | - | - | - | Guinea-pig | [2] |

| Receptor Subtype | Ligand | Kd (nM) | Reference |

| 5-HT1B/1D | [3H]this compound | 0.29 | [2] |

| h5-HT1B | This compound | 0.61 | [1] |

Experimental Protocols

The utilization of this compound in neuroscience research spans a range of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity and density of 5-HT1B/1D receptors in brain tissue using [3H]this compound.

Methodology:

-

Tissue Preparation: Brain regions of interest (e.g., striatum, frontal cortex) are dissected and homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to obtain a crude membrane preparation, which is washed and resuspended in the assay buffer.[2]

-

Saturation Binding: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax), membrane preparations are incubated with increasing concentrations of [3H]this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).[2]

-

Competition Binding: To determine the inhibition constant (Ki) of other ligands, membranes are incubated with a fixed concentration of [3H]this compound and varying concentrations of the competing compound.[2]

-

Incubation and Filtration: Incubations are carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.[2]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. The data are then analyzed using non-linear regression to calculate Kd, Bmax, and Ki values.[2]

In Vivo Microdialysis

Objective: To investigate the effect of this compound on extracellular serotonin levels in the brain.

Methodology:

-

Animal Preparation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex) of an anesthetized animal (e.g., guinea pig).[1]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals before and after the administration of this compound (e.g., 0.3 mg/kg, i.p.).[1]

-

Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The changes in extracellular serotonin levels are expressed as a percentage of the baseline pre-drug administration levels.

Signaling Pathways

5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[4][5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade ultimately modulates various cellular processes, including neurotransmitter release.[4]

Caption: Canonical signaling pathway of 5-HT1B/1D receptors and the antagonistic action of this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a radioligand binding experiment using [3H]this compound.

Caption: A generalized workflow for a radioligand binding assay using [3H]this compound.

Conclusion